5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
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Overview
Description
5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is an organic compound with a complex structure that includes a quinoline core substituted with a chloro group, a methyl group, and a bulky tetramethyloctyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide in the presence of a base.
Attachment of the Tetramethyloctyl Side Chain: The bulky side chain can be introduced through a Friedel-Crafts alkylation reaction, using the appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a tetrahydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, potentially disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound, which serves as a building block for many derivatives.
8-Hydroxyquinoline: A compound with similar hydroxyl substitution on the quinoline ring.
Uniqueness
5-Chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its bulky tetramethyloctyl side chain, which can significantly influence its chemical properties and biological activity. This makes it distinct from other quinoline derivatives and potentially more effective in certain applications.
Properties
CAS No. |
60877-75-0 |
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Molecular Formula |
C22H32ClNO |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-chloro-4-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H32ClNO/c1-8-15(12-22(6,7)13-21(3,4)5)16-11-17(23)18-14(2)9-10-24-19(18)20(16)25/h9-11,15,25H,8,12-13H2,1-7H3 |
InChI Key |
VUACDLVFLMLEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=NC=CC(=C2C(=C1)Cl)C)O |
Origin of Product |
United States |
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